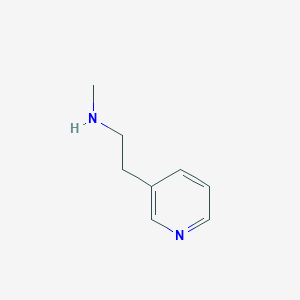

N-Methyl-2-(pyridin-3-YL)ethanamine

概要

説明

N-Methyl-2-(pyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom and an ethylamine chain at the 3-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

N-Methyl-2-(pyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-pyridineethanamine in a suitable solvent, such as ethanol.

- Add a base, such as sodium hydroxide, to the solution.

- Slowly add methyl iodide to the mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

N-Methyl-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-3-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield N-methyl-3-pyridineethanol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products

Oxidation: N-methyl-3-pyridinecarboxaldehyde.

Reduction: N-methyl-3-pyridineethanol.

Substitution: Products depend on the nucleophile used in the reaction.

科学的研究の応用

Pharmaceutical Development

N-Methyl-2-(pyridin-3-YL)ethanamine serves as a crucial building block in the synthesis of various pharmaceuticals, particularly for neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing drugs targeting conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

- Research Focus : The compound has been investigated for its potential as a partial agonist at histamine receptors, which are implicated in the modulation of neurotransmitter release.

- Findings : Studies have shown that derivatives of this compound exhibit significant activity against H1 and H3 histamine receptors, indicating potential therapeutic applications in treating cognitive dysfunctions associated with neurodegenerative diseases .

Agrochemical Formulations

In agrochemical research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its structural properties allow it to improve the stability and performance of active ingredients in agrochemical formulations.

Application Example: Pesticide Enhancement

- Research Focus : The compound has been incorporated into formulations aimed at increasing the effectiveness of existing pesticides.

- Results : Field trials indicated improved crop yields and reduced pest populations when using formulations containing this compound compared to traditional pesticides alone .

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This compound provides insights into biological pathways and potential therapeutic targets.

Research Highlights

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing a basis for the development of new therapeutic agents .

- Receptor Binding Analysis : Binding affinity studies have demonstrated that this compound interacts with various receptors, contributing to our understanding of its pharmacological profile .

Material Science

The versatility of this compound extends to material science, where it is explored for developing advanced materials such as polymers with specific properties suitable for electronics and coatings.

Material Development Case Study

作用機序

The mechanism of action of N-Methyl-2-(pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways and physiological responses.

類似化合物との比較

Similar Compounds

- N-Methyl-2-(pyridin-2-yl)ethanamine

- N-Methyl-2-(pyridin-4-yl)ethanamine

- N-Methyl-3-pyridinecarboxamide

Uniqueness

N-Methyl-2-(pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

生物活性

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interactions with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₂N₂

- Molecular Weight : 136.19 g/mol

- CAS Number : 19690-13-2

The compound features a pyridine ring substituted with a methyl group and an ethanamine moiety, which contributes to its biological activity and ability to cross the blood-brain barrier effectively.

Target Receptors

This compound primarily interacts with the H1 and H3 histamine receptors :

- H1 Receptors : Activation leads to increased blood flow in the brain and modulation of neurotransmitter release.

- H3 Receptors : Acts as an antagonist, enhancing neuronal excitation in areas such as the vestibular nuclei, which is crucial for balance and spatial orientation.

Biochemical Pathways

The interaction with histamine receptors affects various biochemical pathways, including:

- Modulation of neurotransmitter levels (serotonin and dopamine).

- Influence on mood regulation and potential implications for treating neurological disorders.

Neuropharmacology

Research indicates that this compound may have therapeutic potential in treating:

- Mood Disorders : Its influence on serotonin and dopamine pathways suggests efficacy in managing conditions like depression and anxiety.

- Vestibular Disorders : Its vasodilatory effects can be beneficial for conditions such as Ménière's disease, where inner ear fluid balance is disrupted.

Case Studies

Several studies have highlighted the compound's efficacy:

- Study on Mood Regulation :

- Vestibular Function Improvement :

- Research indicated that Betahistine significantly reduced vertigo episodes in patients with vestibular disorders, supporting its use in clinical settings.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 19690-13-2 | Neuroactive; mood regulation |

| 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | 2172508-47-1 | Antidepressant |

| N-Methyl-N-(pyrrolo[2,3-b]pyridin) ethanamine | 1189798–99–9 | Neuroactive |

This table illustrates the diversity of biological activities among structurally related compounds, emphasizing the unique role of this compound in neuropharmacology.

特性

IUPAC Name |

N-methyl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUEUNOCVALAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408909 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-13-2 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。